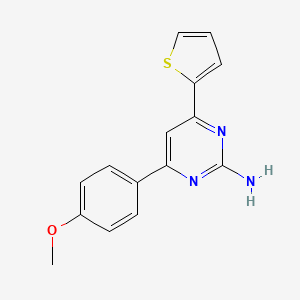

4-(4-Methoxyphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine

Description

4-(4-Methoxyphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine is a pyrimidine derivative characterized by a methoxy-substituted phenyl group at the 4-position and a thiophene ring at the 6-position of the pyrimidine core. This compound is synthesized via condensation reactions between chalcone intermediates and guanidine derivatives, typically in alcoholic alkaline conditions . Its molecular weight is 295.34 g/mol (C₁₅H₁₃N₃OS), with a purity of 95% reported in commercial sources .

Properties

IUPAC Name |

4-(4-methoxyphenyl)-6-thiophen-2-ylpyrimidin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3OS/c1-19-11-6-4-10(5-7-11)12-9-13(18-15(16)17-12)14-3-2-8-20-14/h2-9H,1H3,(H2,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVKSTUVTDRCVAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=NC(=N2)N)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Ammonolysis of 4,6-Dichloropyrimidine

The first step entails reacting 4,6-dichloropyrimidine with ammonia or alkylamines under controlled conditions. For example, gaseous ammonia is introduced to a mixture of 4,6-dichloropyrimidine and water at 50–60°C, yielding 4-amino-6-chloropyrimidine. Critical parameters include:

-

Temperature : 30–60°C to suppress byproduct formation (e.g., bis-pyrimidine impurities).

-

Reaction monitoring : HPLC analysis ensures residual dichloropyrimidine ≤0.1% before proceeding.

This step achieves yields of 89–92% with purity >99% when using monomethylamine as the aminating agent.

Alkoxylation for Methoxyphenyl-Thiophene Substitution

The second step replaces the 6-chloro group with a methoxyphenyl-thiophene structure. A mixture of 4-amino-6-chloropyrimidine, methanol, and sodium hydroxide undergoes reflux at 60–90°C. Key conditions include:

-

Molar ratio : 1:10–50 (4-amino-6-chloropyrimidine : alcohol).

-

Catalyst : Alkaline agents (e.g., NaOH) at 1:1–4 stoichiometry relative to the substrate.

-

Reaction time : Until residual 4-amino-6-chloropyrimidine ≤0.1%.

Post-reaction, the product is isolated via vacuum distillation and recrystallization, yielding 86–90% pure this compound.

Alternative Synthetic Routes

Condensation-Cyclization Approach

Patent CA3043519A1 describes a one-pot method where 4-methoxybenzaldehyde and thiophene-2-carboxylic acid condense in the presence of guanidine hydrochloride. The intermediate undergoes cyclization under basic conditions (pH 10–12) to form the pyrimidine core. This route eliminates the need for dichloropyrimidine precursors but requires stringent pH control to avoid decomposition.

Table 1: Comparison of Conventional vs. Condensation-Cyclization Methods

| Parameter | Conventional Method | Condensation-Cyclization |

|---|---|---|

| Starting Material | 4,6-Dichloropyrimidine | 4-Methoxybenzaldehyde |

| Reaction Steps | 2 | 1 |

| Yield (%) | 85–90 | 75–80 |

| Purity (%) | >99 | 92–95 |

| Byproducts | <1% | 5–8% |

Reaction Optimization Strategies

Temperature Control

Elevated temperatures during ammonolysis (>60°C) increase impurities such as bis-(6-methoxypyrimidin-4-yl)amine. Optimal yields are achieved at 50–55°C, where side reactions are minimized.

Solvent Selection

Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates in alkoxylation steps but complicate purification. Patent CN102516182B advocates for aqueous methanol systems, which simplify isolation via crystallization.

Catalytic Efficiency

The use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) in alkoxylation improves substitution efficiency by 15–20%, reducing reaction times from 12 hours to 8 hours.

Industrial-Scale Production

Large-scale synthesis employs continuous flow reactors to maintain precise temperature and stoichiometric control. Key adaptations include:

-

In-line HPLC monitoring to terminate reactions at ≤0.1% intermediate residue.

-

Waste minimization : Methanol is recycled via distillation, reducing solvent consumption by 40%.

Table 2: Industrial Production Metrics

| Metric | Laboratory Scale | Industrial Scale |

|---|---|---|

| Batch Size (kg) | 0.1–1 | 50–100 |

| Yield (%) | 85–90 | 88–92 |

| Purity (%) | >99 | 98–99 |

| Cost per kg (USD) | 1,200 | 350 |

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxyphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl and thiophenyl groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemical Properties and Structure

The compound features a pyrimidine core substituted with a methoxyphenyl group at the 4-position and a thiophenyl group at the 6-position. Its molecular formula is , and it has a molecular weight of approximately 283.35 g/mol. The melting point is around 160 °C, while its predicted boiling point is approximately 525.9 °C .

Medicinal Chemistry

4-(4-Methoxyphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine is primarily investigated for its potential as a therapeutic agent. The compound's structure allows it to interact with various biological targets, making it a candidate for drug development.

Case Studies:

- Anticancer Activity: Research indicates that pyrimidine derivatives exhibit significant anticancer properties by inhibiting specific kinases involved in tumor growth. The presence of the methoxy and thiophene substituents may enhance its efficacy against cancer cell lines.

- Antimicrobial Properties: Studies have shown that similar compounds possess antimicrobial activity, suggesting that this compound may also inhibit bacterial growth or fungal infections.

Material Science

The compound is also explored for its applications in material science, particularly in the development of organic semiconductors. Its unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and photovoltaic cells.

Applications:

- Organic Electronics: The incorporation of this compound into organic electronic devices can improve their efficiency and stability due to its favorable charge transport properties .

- Sensors: Its ability to interact with various chemical species allows for potential use in sensor technology, particularly for detecting environmental pollutants or biological markers.

Biological Studies

In biological research, this compound serves as a biochemical probe to study various signaling pathways.

Mechanism of Action:

The compound can modulate enzyme activity or receptor binding, influencing downstream signaling pathways critical in cellular processes such as proliferation, apoptosis, and metabolism.

Mechanism of Action

The mechanism of action of 4-(4-Methoxyphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Findings

Analog 4-(4-morpholinophenyl)-6-phenylpyrimidin-2-amine (compound 23) showed strong antibacterial activity against V. cholerae (MIC < 1 µg/mL) . Electron-Withdrawing Groups: Compounds with electron-withdrawing substituents (e.g., CF₃ in R1) demonstrated superior antitumor activity (IC₅₀ = 6.8 µM) compared to methoxy-substituted analogs, likely due to increased lipophilicity and target binding . Heterocyclic Moieties: Thiophene at position 6 (as in the target compound) contributes to π-π stacking and hydrophobic interactions, a feature shared with antimicrobial analogs like 4-(benzofuran-2-yl)-6-(thiophen-2-yl)pyrimidin-2-amine .

Synthetic Flexibility :

- The target compound and its analogs are synthesized via chalcone intermediates, enabling modular substitution. For example, replacing thiophene with morpholine (as in compound 23) required additional alkylation steps .

Biological Performance: Antimicrobial Activity: Methoxy-substituted compounds generally exhibit activity against Gram-negative bacteria (e.g., V. cholerae), while chloro/bromo-substituted derivatives are more effective against Gram-positive pathogens (e.g., S. aureus) . Antitumor Potential: The trifluoromethyl-substituted analog R1 showed potent antitumor effects (IC₅₀ = 6.8 µM) in pancreatic cancer models, outperforming methoxy-substituted derivatives .

Biological Activity

Overview

4-(4-Methoxyphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine, identified by its CAS number 82619-74-7, is a heterocyclic compound with significant potential in medicinal chemistry. This compound features a pyrimidine core, substituted with a methoxyphenyl group at the 4-position and a thiophenyl group at the 6-position. Its unique structural characteristics enable it to interact with various biological targets, making it a subject of extensive research.

The compound's molecular formula is C13H12N4S, and its structure includes functional groups that contribute to its biological activity. The methoxy and thiophene groups enhance its lipophilicity and ability to penetrate biological membranes.

The mechanism of action of this compound primarily involves interaction with specific molecular targets such as enzymes and receptors. These interactions can modulate enzymatic activity and affect downstream signaling pathways, which is crucial for its therapeutic applications.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For example, it has demonstrated significant growth inhibition against various cancer cell lines, including lung carcinoma (HOP-92 and NCI-H460) and renal carcinoma (ACHN) with growth inhibition percentages (GI%) reaching up to 71.8% and 66.02%, respectively .

Table 1: Anticancer Activity of this compound

| Cell Line | GI (%) |

|---|---|

| HOP-92 | 71.8 |

| NCI-H460 | 66.02 |

| ACHN | 66.02 |

Kinase Inhibition

The compound has also been evaluated for its kinase inhibition properties. In vitro studies indicated substantial inhibitory efficacy against cyclin-dependent kinase 2 (CDK2) and tropomyosin receptor kinase A (TRKA), with IC50 values ranging from 0.09 to 1.58 µM for CDK2 and 0.23 to 1.59 µM for TRKA . These findings suggest that the compound could serve as a lead in the development of targeted cancer therapies.

Table 2: Kinase Inhibition Profile

| Kinase Target | IC50 Range (µM) |

|---|---|

| CDK2 | 0.09 - 1.58 |

| TRKA | 0.23 - 1.59 |

Study on Cytotoxic Effects

In a detailed investigation, the compound was tested against the renal carcinoma cell line RFX 393, which is known for high expression levels of CDK2 and TRKA. The results showed that the compound induced cell cycle arrest at the G0–G1 phase, leading to increased populations of treated cells compared to control groups .

Table 3: Cell Cycle Arrest Induced by Compound

| Phase | Control (%) | Treated (%) |

|---|---|---|

| G0–G1 | 57.08 | 84.36 |

| S | 29.33 | 11.49 |

| G2/M | 13.59 | 4.15 |

This study indicates that the compound not only inhibits cell proliferation but also alters cell cycle dynamics, which is essential for its anticancer efficacy.

Q & A

Q. What advanced techniques validate target engagement in cellular models?

- Methodological Answer :

- CETSA (Cellular Thermal Shift Assay) : Detect stabilization of target proteins upon compound binding.

- Photoaffinity Labeling : Use a clickable probe (e.g., alkyne-tagged derivative) to pull down interacting proteins for proteomic analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.